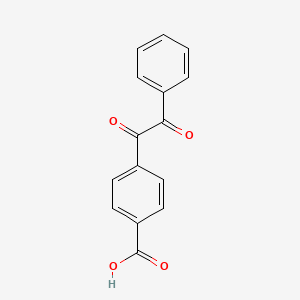

4-(2-Oxo-2-phenylacetyl)benzoic acid

Description

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, valued for their versatile reactivity and presence in numerous natural products and synthetic compounds. nih.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, a proton donor (acid), and can be converted into a wide range of derivatives such as esters, amides, and acid chlorides. Benzoic acid and its derivatives are widely used in agriculture, health, and the food industry. researchgate.net

The presence of the carboxylic acid moiety in 4-(2-Oxo-2-phenylacetyl)benzoic acid makes it a weak acid and provides a key handle for synthetic transformations. cymitquimica.com In medicinal chemistry, this functional group is often crucial for a molecule's interaction with biological targets. nih.gov However, it can also present challenges related to metabolic instability or poor membrane permeability. nih.gov Consequently, the study of complex aromatic carboxylic acids like the title compound is important for understanding structure-property relationships and for developing new chemical entities where the carboxylic acid group is either essential for activity or a precursor for further modification. researchgate.netsci-hub.senih.gov The additional keto functionalities on the substituent chain increase the molecule's complexity and potential for diverse chemical interactions and derivatizations.

Historical Overview of Related Benzoyl and Phenylacetyl Derivatives in Organic Synthesis

The development of synthetic organic chemistry has been marked by the ability to construct complex molecules from simpler precursors. Benzoyl and phenylacetyl derivatives have played a significant role in this history.

The benzoyl group , C6H5CO-, is a fundamental acyl group in organic chemistry. Its chemistry was explored early in the development of the field. Friedel-Crafts acylation, discovered in 1877, provided a direct method to attach a benzoyl group to an aromatic ring, a reaction that remains a staple in synthesizing aryl ketones. researchgate.net Benzoyl derivatives, such as benzoyl chloride, became essential reagents for protecting alcohol and amine functional groups in multi-step syntheses, owing to their stability and the relative ease with which they can be removed. guidechem.com The synthesis of benzoylated compounds has been crucial for creating a wide range of products, from pharmaceuticals to polymers. cymitquimica.comguidechem.com

The phenylacetyl group , C6H5CH2CO-, is another important structural motif. Phenylacetic acid, its parent compound, and its derivatives are key intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The reactivity of the methylene (B1212753) group adjacent to the carbonyl offers a site for various chemical transformations, enabling chain elongation and the introduction of further functionality.

The combination of these structural elements in a single molecule like this compound builds upon this long history, providing a substrate that incorporates the well-established reactivity of both the benzoic acid and the aryl keto functionalities.

Current Research Landscape and Future Imperatives for the Compound

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, the current research landscape for its constituent chemical classes—aromatic keto-acids and α-keto acids—is vibrant and provides a clear indication of its potential research value.

The synthesis of α-keto acids is an area of active investigation. mdpi.com Traditional methods often require harsh conditions or hazardous reagents, driving the development of more sustainable and efficient alternatives. mdpi.com Modern synthetic strategies include:

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from α-keto acids under mild conditions. rsc.orgacs.org These radicals can then participate in a variety of coupling reactions to form complex ketones. rsc.orgacs.org This approach is noted for its atom economy and compatibility with a broad range of functional groups. acs.org

Oxidation Methods : The chemoselective oxidation of α-hydroxy acids or the direct oxidation of alkenes and aryl methyl ketones represent other key routes to α-keto acids. mdpi.comorganic-chemistry.org Research continues to focus on developing greener oxidation systems, for instance, using molecular oxygen as the terminal oxidant. organic-chemistry.org

Biomass Conversion : Catalytic conversion of renewable biomass feedstocks offers a promising green alternative to conventional chemical synthesis for producing α-keto acids, though challenges related to catalyst stability and side reactions remain. mdpi.com

The applications of aryl keto acids are primarily as versatile intermediates in organic synthesis. researchgate.netnih.gov They are valuable precursors for constructing non-proteinogenic α-amino acids and other biologically active molecules. researchgate.net The dual reactivity of the keto and carboxylic acid groups allows for stepwise or selective modifications, making them ideal building blocks for creating molecular libraries for drug discovery. For instance, novel benzoic acid derivatives are continuously being synthesized and evaluated for a range of biological activities, including as enzyme inhibitors. sci-hub.senih.gov

Future imperatives for a compound like this compound lie in its exploration as a synthetic platform. Key research directions could include:

Derivatization : Using the carboxylic acid and ketone functionalities to synthesize a library of novel esters, amides, and heterocyclic compounds for biological screening.

Polymer Chemistry : Investigating its use as a monomer or photoinitiator, leveraging the properties of the benzoyl and benzoic acid groups. cymitquimica.com

Medicinal Chemistry : Employing it as a scaffold for the design of targeted therapeutic agents, a common strategy for complex benzoic acid derivatives. sci-hub.senih.gov

Interactive Table: Modern Synthetic Approaches to α-Keto Acids

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Photoredox Catalysis | Generation of acyl radicals from α-keto acids using visible light and a photocatalyst for subsequent coupling reactions. rsc.orgacs.org | Mild reaction conditions, high functional group tolerance, atom-economical. acs.org |

| Oxidation of Alkenes/Alkynes | Catalytic oxidation of carbon-carbon multiple bonds to form the α-keto acid functionality. mdpi.com | Direct conversion from readily available starting materials. |

| Friedel-Crafts Acylation | Acylation of aromatic compounds using reagents like ethyl oxalyl chloride. mdpi.com | Well-established, effective for preparing aryl α-keto esters. mdpi.com |

| Enzymatic Synthesis | Use of enzymes or engineered microorganisms to produce α-keto acids from starting materials like L-amino acids or sugars. mdpi.com | High selectivity, environmentally friendly, uses renewable feedstocks. mdpi.com |

| Electrochemical Synthesis | Anodic oxidation of precursors like aryl methyl ketones to yield α-keto acid esters. mdpi.com | Operational simplicity, sustainable, and atom-economical. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

72857-25-1 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

4-(2-oxo-2-phenylacetyl)benzoic acid |

InChI |

InChI=1S/C15H10O4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9H,(H,18,19) |

InChI Key |

MWJHDSAAGSURCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Oxo 2 Phenylacetyl Benzoic Acid and Its Analogues

Established Synthetic Pathways for the Core Structure

The construction of the 4-(2-Oxo-2-phenylacetyl)benzoic acid framework can be achieved through several multi-step synthetic approaches. These routes often involve the sequential introduction of the necessary functional groups onto a benzoic acid precursor.

Multi-Step Synthesis Approaches and Reaction Conditions

A prominent and logical synthetic route to this compound commences with a readily available starting material, 4-acetylbenzoic acid. This multi-step process involves an initial α-halogenation followed by a Friedel-Crafts acylation.

Step 1: α-Bromination of 4-Acetylbenzoic Acid

The first step involves the selective bromination of the methyl group of 4-acetylbenzoic acid to yield the key intermediate, 4-(2-bromoacetyl)benzoic acid. This reaction is typically carried out by treating 4-acetylbenzoic acid with bromine in a suitable solvent, such as acetic acid. The reaction may require an induction period and is characterized by the evolution of hydrogen bromide gas as the reaction proceeds.

Reaction Conditions for α-Bromination:

| Reactant | Reagent | Solvent | Temperature | Time |

| 4-Acetylbenzoic acid | Bromine (Br₂) | Acetic acid | 45°C | ~1 hour |

Step 2: Friedel-Crafts Acylation with Benzene (B151609)

The resulting 4-(2-bromoacetyl)benzoic acid can then be utilized in a Friedel-Crafts acylation reaction with benzene to form the target molecule. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to facilitate the formation of an acylium ion intermediate, which then acylates the benzene ring. chemguide.co.ukaskiitians.com The reaction is typically performed by adding the α-bromo ketone to a mixture of benzene and the Lewis acid catalyst.

General Conditions for Friedel-Crafts Acylation:

| Reactant | Reagent | Catalyst | Solvent | Temperature |

| 4-(2-Bromoacetyl)benzoic acid | Benzene | Aluminum chloride (AlCl₃) | Benzene (reactant and solvent) | Reflux (~60°C) |

An alternative approach could involve a Claisen condensation of 4-acetylbenzoic acid with an oxalate (B1200264) ester, such as dimethyl oxalate, in the presence of a strong base like sodium methoxide. mdpi.com This would form a β-dicarbonyl intermediate which could then be further manipulated to yield the desired product, although this pathway is less direct for the synthesis of the parent compound itself.

Intermediate Precursors in the Synthesis of Related Benzoic Acid Derivatives

The synthesis of this compound and its analogues relies on the availability of key intermediate precursors. These precursors are benzoic acid derivatives that are strategically functionalized to allow for the construction of the desired final molecule.

Key intermediates include:

4-Acetylbenzoic acid: This is a primary precursor, which can be synthesized by the oxidation of p-methylacetophenone. google.com

4-(2-Bromoacetyl)benzoic acid: As detailed above, this α-haloketone is a crucial intermediate for the Friedel-Crafts approach.

4-Carboxybenzyltriphenylphosphonium bromide: While not a direct precursor to the title compound, this phosphonium (B103445) salt, derived from 4-(bromomethyl)benzoic acid, is an important intermediate in Wittig reactions for the synthesis of stilbene-like benzoic acid derivatives.

Derivatization Strategies for Analogues and Functionally Modified Compounds

The dicarbonyl functionality and the carboxylic acid group in this compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse range of analogues and functionally modified compounds.

Cyclocondensation Reactions for Heterocyclic Ring Formation

The 1,2-dicarbonyl moiety in this compound is an excellent electrophile for cyclocondensation reactions with binucleophiles to form various heterocyclic rings. These reactions are a powerful tool for building molecular complexity. For instance, reaction with diamines can lead to the formation of nitrogen-containing heterocycles. A notable example is the cyclocondensation with ethylenediamine, which, following a Claisen condensation of a precursor, can yield piperazinone derivatives. mdpi.com Similarly, reactions with other binucleophiles like o-phenylenediamine (B120857) or hydrazine (B178648) derivatives can be expected to produce quinoxaline (B1680401) or pyridazinone rings, respectively.

Condensation Reactions with Amines and Hydrazines

The keto and aldehyde-like carbonyl groups in the 1,2-dicarbonyl system readily undergo condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. Such derivatizations can be used to introduce a wide variety of substituents and functionalities onto the core structure, allowing for the systematic modification of the compound's properties.

Photoredox-Catalyzed Functionalizations

While specific examples involving this compound are not extensively documented, the principles of photoredox catalysis can be applied to envision potential functionalizations of this molecule and its analogues. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions.

For a molecule like this compound, several photoredox-catalyzed reactions could be envisaged:

Decarboxylative Functionalization: The benzoic acid moiety could potentially undergo photoredox-catalyzed decarboxylation to generate an aryl radical. This radical could then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, effectively replacing the carboxylic acid group with other functionalities.

C-H Functionalization: The aromatic rings present in the molecule could be subject to photoredox-catalyzed C-H functionalization. This could involve the direct activation of C-H bonds to introduce new substituents, offering a highly efficient way to modify the core structure without the need for pre-functionalized starting materials.

Functionalization of the Dicarbonyl Moiety: The α-dicarbonyl system could also participate in photoredox-catalyzed reactions. For instance, radical addition to one of the carbonyl groups could lead to the formation of α-hydroxy ketone derivatives.

These photoredox strategies represent a modern and powerful approach for the late-stage functionalization of complex molecules and hold significant potential for the future synthesis of novel analogues of this compound.

Computational and Theoretical Investigations into 4 2 Oxo 2 Phenylacetyl Benzoic Acid Chemistry

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For a compound like 4-(2-Oxo-2-phenylacetyl)benzoic acid, these methods can offer deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic properties of organic molecules. For a molecule with the complexity of this compound, DFT calculations can provide valuable information on its molecular orbital energies, electron density distribution, and reactivity indices.

Detailed research findings from DFT studies on analogous benzoic acid derivatives reveal that the choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets to balance computational cost and accuracy.

A typical DFT analysis of a molecule like this compound would generate data on:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

| Calculated Property | Significance in Predicting Reactivity |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed for high-accuracy calculations of thermochemical and spectroscopic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark data.

For a molecule like this compound, ab initio calculations can be used to determine:

Standard Enthalpies of Formation: Crucial for understanding the molecule's thermodynamic stability.

Vibrational Frequencies: These calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies, when appropriately scaled, can aid in the assignment of vibrational modes to specific functional groups.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) and other excited-state ab initio methods can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. For instance, studies on 4-benzoylbenzoic acid have utilized quantum chemical calculations to analyze its UV-Vis absorbance spectra in different environments. rsc.org

| Property | Methodology | Application |

|---|---|---|

| Enthalpy of Formation | G3, G4, CBS-QB3 | Assessment of thermodynamic stability. |

| Vibrational Frequencies | HF, MP2 with scaling factors | Interpretation of IR and Raman spectra. |

| Electronic Transitions | TD-DFT, CASSCF | Prediction of UV-Vis absorption maxima. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are invaluable for exploring the dynamic behavior and conformational landscape of flexible molecules like this compound.

The presence of several rotatable single bonds in this compound—specifically around the acetyl and carboxylic acid groups—suggests a complex conformational landscape. Conformational analysis aims to identify the low-energy conformers and the energy barriers between them.

A systematic conformational search can be performed by rotating the key dihedral angles and calculating the corresponding energy using either quantum mechanical methods or molecular mechanics force fields. The results are typically visualized as a potential energy surface (PES). For α-keto carboxylic acids, the relative orientation of the carbonyl and carboxyl groups is of particular interest, as is the syn vs. anti conformation of the carboxylic acid proton.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying stationary points (reactants, products, intermediates) and transition states on the potential energy surface. For this compound, this could involve studying reactions such as decarboxylation, nucleophilic addition to the keto groups, or reactions involving the carboxylic acid moiety.

By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different reaction pathways can be compared. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products.

In Silico Approaches for Properties and Interactions

In silico methods encompass a broad range of computational techniques used to predict the physicochemical properties and biological interactions of molecules. For this compound, these approaches can provide rapid screening of its potential as a bioactive compound or for materials science applications.

These predictions are often based on the molecule's structure and can include:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa.

Pharmacokinetic Properties (ADME): Absorption, Distribution, Metabolism, and Excretion properties are crucial in drug discovery and can be estimated using various computational models.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is used to estimate the strength of interaction and is a key tool in rational drug design.

While specific in silico studies on this compound are not prominent in the literature, the methodologies are well-established and routinely applied to novel organic compounds to assess their potential applications.

Prediction of Biological Target Interactions and Binding Modes

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of modern drug discovery and chemical biology. In silico methods, such as molecular docking and pharmacophore modeling, are employed to identify potential protein targets and elucidate the specific binding modes.

As of the latest literature surveys, specific computational studies detailing the predicted biological targets and binding modes for this compound have not been extensively reported in publicly accessible scientific databases. Research in this area often involves screening the compound against libraries of known protein structures to calculate binding affinities and predict interaction types, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

However, general principles of computational target prediction can be described. A typical workflow would involve:

Ligand Preparation : Generating a 3D conformation of this compound.

Target Selection : Identifying a library of potential biological targets, often proteins implicated in disease pathways.

Molecular Docking : Simulating the interaction between the compound and the active sites of the selected targets.

Scoring and Analysis : Ranking the potential targets based on calculated binding energies and analyzing the most favorable binding poses.

For molecules containing both carboxylic acid and ketone functionalities, potential interactions often involve hydrogen bonding with amino acid residues like arginine, lysine, or serine within a protein's active site. The aromatic rings can also participate in π-π stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan.

Without specific published research on this compound, a predictive table of interactions remains hypothetical. Future computational studies would be necessary to populate such a table with scientifically validated data.

| Hypothetical Target Class | Predicted Key Interacting Residues | Potential Binding Mode |

| Kinases | Lysine, Aspartate | Hydrogen bonding via carboxylic acid |

| Dehydrogenases | Arginine, Histidine | Electrostatic and H-bond interactions |

| Nuclear Receptors | Phenylalanine, Leucine | Hydrophobic and π-π stacking |

Note: The data in this table is illustrative of the types of predictions that computational studies could generate and is not based on published results for this compound.

Simulation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Molecular dynamics (MD) simulations are a primary computational tool used to study these effects, providing a dynamic picture of how a solute and solvent molecules interact over time. These simulations can reveal information about conformational changes, solvation energy, and the stability of the molecule in different media.

For this compound, simulations in different solvents (e.g., water, ethanol, dimethyl sulfoxide) could provide valuable data on:

Conformational Preferences : The dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group might change depending on the solvent's polarity and hydrogen-bonding capacity.

Solvation Free Energy : Calculating the energy required to transfer the molecule from a vacuum to a solvent, which is crucial for understanding its solubility.

Hydrogen Bonding Dynamics : Analyzing the formation and lifetime of hydrogen bonds between the molecule's carboxylic acid and ketone groups and the surrounding solvent molecules.

A summary of expected solvent effects based on general chemical principles is provided below.

| Solvent | Dielectric Constant | Expected Primary Interaction | Predicted Effect on Conformation |

| Water | 78.5 | Strong hydrogen bonding with COOH and C=O groups | Stabilized, more extended conformation |

| Ethanol | 24.5 | Hydrogen bonding and nonpolar interactions | Intermediate flexibility |

| Toluene | 2.4 | van der Waals forces, π-π interactions | More compact, potentially aggregated |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-dipole interactions, weak H-bonding | Flexible, well-solvated conformation |

Note: This table represents predicted behavior based on the physicochemical properties of the solvents and the functional groups of the compound. It is not derived from specific simulation data for this compound.

Further dedicated computational research is required to generate precise data on the solvent effects on the molecular behavior of this compound.

Biological Activity and Mechanistic Insights of 4 2 Oxo 2 Phenylacetyl Benzoic Acid Derivatives in Vitro Focus

Antimicrobial Research Pathways

The investigation into the antimicrobial properties of novel compounds is a critical area of research, given the rise of drug-resistant pathogens. For 4-(2-Oxo-2-phenylacetyl)benzoic acid, a systematic evaluation would be necessary to determine its spectrum of activity and mode of action.

In Vitro Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

To assess the antibacterial potential, a panel of clinically relevant Gram-positive and Gram-negative bacterial strains would be utilized. Standard methods such as broth microdilution or agar (B569324) disk diffusion would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound.

Table 1: Representative Bacterial Strains for In Vitro Antibacterial Assays

| Gram Stain | Bacterial Strain | Relevance |

| Gram-positive | Staphylococcus aureus (ATCC 29213) | Common cause of skin and soft tissue infections |

| Enterococcus faecalis (ATCC 29212) | Associated with nosocomial infections | |

| Gram-negative | Escherichia coli (ATCC 25922) | Frequent cause of urinary tract infections |

| Pseudomonas aeruginosa (ATCC 27853) | Opportunistic pathogen, often multidrug-resistant |

This table is a hypothetical representation of strains that would be used in such a study.

Antifungal Efficacy in Laboratory Models

The potential antifungal activity of this compound would be investigated against a range of pathogenic yeasts and molds. Similar to antibacterial testing, broth microdilution assays are commonly used to determine the minimum inhibitory concentration (MIC) against fungal species.

Table 2: Representative Fungal Strains for In Vitro Antifungal Assays

| Fungal Type | Fungal Strain | Relevance |

| Yeast | Candida albicans (ATCC 90028) | Common cause of opportunistic fungal infections |

| Mold | Aspergillus fumigatus (ATCC 204305) | Major cause of invasive aspergillosis in immunocompromised individuals |

This table is a hypothetical representation of strains that would be used in such a study.

Exploration of Molecular Mechanisms of Antimicrobial Action

Understanding how a compound inhibits microbial growth is crucial for its development as a therapeutic agent. For this compound, several assays could be employed to elucidate its mechanism of action. These might include studies on cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.

Antineoplastic and Antiproliferative Activity Studies

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological research. The unique structural features of this compound warrant investigation into its potential as an anticancer agent.

In Vitro Cytotoxicity Assays Against Defined Cancer Cell Lines

The initial assessment of anticancer activity involves determining the compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter derived from these assays.

Table 3: Representative Cancer Cell Lines for In Vitro Cytotoxicity Screening

| Cancer Type | Cell Line | Characteristics |

| Breast Cancer | MCF-7 | Estrogen receptor-positive human breast adenocarcinoma |

| Lung Cancer | A549 | Human lung carcinoma |

| Colon Cancer | HCT116 | Human colorectal carcinoma |

This table is a hypothetical representation of cell lines that would be used in such a study.

Investigation of Cellular Pathway Modulation Relevant to Cell Growth

Should this compound demonstrate significant cytotoxicity, further studies would be necessary to understand the underlying molecular mechanisms. This could involve investigating its effects on key cellular processes that are often dysregulated in cancer, such as cell cycle progression, apoptosis (programmed cell death), and signal transduction pathways that control cell proliferation and survival. Techniques like flow cytometry, Western blotting, and various molecular assays would be employed to probe these pathways.

Enzyme Inhibition Studies Pertinent to Cancer Biology (e.g., topoisomerase, kinases)

The potential of benzoic acid derivatives as anticancer agents has prompted investigations into their mechanisms of action, including the inhibition of enzymes crucial for cancer cell proliferation and survival. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights.

For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibitory activity against protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis. Certain pyridine- and pyridazine-carboxylic acid analogs of this scaffold have exhibited IC50 values in the low nanomolar range against CK2α and CK2α' isoforms. Specifically, IC50 values for CK2α were between 0.014-0.017µM, and for CK2α', they ranged from 0.0046-0.010µM. These findings highlight the potential of the substituted benzoic acid framework as a basis for the development of potent kinase inhibitors.

Furthermore, studies on other benzene (B151609) derivatives have shown inhibitory effects on topoisomerases, enzymes that are vital for DNA replication and are established targets for cancer chemotherapy. For example, various metabolites of benzene have been found to inhibit human topoisomerase II in vitro at concentrations at or below 10 µM. Although these compounds are not direct derivatives of this compound, their activity underscores the potential for benzene-containing structures to interfere with topoisomerase function. The presence of the benzoyl and benzoic acid moieties in this compound suggests that it and its derivatives could potentially interact with the active sites of such enzymes, a hypothesis that warrants further investigation.

Anti-Inflammatory Potential and Related Enzyme Modulation

Benzoic acid derivatives have long been recognized for their anti-inflammatory properties. Investigations into the mechanisms behind these effects often focus on the inhibition of enzymes involved in the inflammatory cascade.

In Vitro Assays for Inflammatory Mediator Inhibition

Research has shown that benzoic acid itself can inhibit lipoxygenase. Furthermore, various isoxazole (B147169) derivatives, which can be considered as bioisosteres of certain benzoic acid functionalities, have demonstrated selective inhibition of COX-2 over COX-1 in vitro. For example, one such derivative, C6, was found to be a potent COX-2 inhibitor with an IC50 value of 0.55 ± 0.03 µM. The structural features of this compound, particularly the keto-enol tautomerism it can exhibit, suggest a potential for interaction with the active sites of these inflammatory enzymes.

Modulation of Carbonic Anhydrase Isoforms and Other Related Enzymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma and certain types of cancer. Benzoic acid derivatives have been explored as potential CA inhibitors.

Studies on 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have led to the development of derivatives with low nanomolar affinity for CA isozymes II and IV. This indicates that the benzoic acid scaffold can be effectively utilized to target the active site of these enzymes. While these compounds are sulfonamides, the core benzoic acid structure is key to their interaction. The potential for this compound to act as a CA inhibitor would likely depend on the orientation and interaction of its substituent groups within the enzyme's active site.

Other Biologically Relevant Activities

Beyond cancer and inflammation, derivatives of this compound have shown promise in other biological applications, including antioxidant and plant growth regulatory activities.

Antioxidant Activity in Cell-Free and Cellular Systems

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. Various benzoic acid derivatives have been evaluated using standard cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The antioxidant capacity of benzoic acids is influenced by the nature and position of substituents on the benzene ring. For example, the free-radical scavenging activity of a series of benzoic acids was found to decrease in the order: 3,4,5-trihydroxybenzoic acid > 3,4-dihydroxybenzoic acid > 4-hydroxy-3-methoxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid. This trend highlights the importance of hydroxyl groups in enhancing antioxidant activity. While specific data for this compound is not available, its core structure suggests it may possess antioxidant properties that could be modulated by further chemical modification.

Plant Growth Regulatory Effects (e.g., impact on seed germination and lateral branching)

Benzoic acid and its derivatives are known to play a role in plant physiology, including responses to stress and regulation of growth processes such as seed germination. Research has demonstrated that benzoic acid can influence the germination of lettuce seeds.

Interestingly, a compound structurally very similar to the core of the subject of this article, 4-(2-phenylethynyl)-benzoic acid (PEBA), has been identified as a highly bioactive plant growth regulator. PEBA was found to arrest tomato seed germination at concentrations as low as 0.5 µM and effectively suppress lateral branching at 10-100 µM. These effects are thought to be associated with the suppression of gibberellin accumulation and reactive oxygen species generation. This potent activity of a closely related analog strongly suggests that this compound and its derivatives could also possess significant plant growth regulatory properties, a promising area for future agricultural research.

Investigation of Enzyme Inhibitory Profiles Beyond hCA

While the primary focus of research on this compound and its derivatives has often been centered on their interaction with human carbonic anhydrases (hCAs), the broader enzyme inhibitory potential of this class of compounds remains an area of developing scientific inquiry. The inherent chemical functionalities of these molecules, particularly the α-keto acid moiety, suggest the possibility of interactions with a variety of other enzyme classes. However, a comprehensive survey of publicly available scientific literature does not currently yield specific inhibitory data (such as IC50 or Ki values) for this compound or its direct derivatives against enzymes other than carbonic anhydrases.

General studies on structurally related classes of compounds, such as benzoic acid derivatives and α-keto acids, have indicated inhibitory activities against several enzyme families. For instance, various benzoic acid derivatives have been investigated for their potential to inhibit enzymes like acetylcholinesterase, urease, and tyrosinase. Similarly, α-keto acids are known to interact with a range of enzymes, often acting as analogues of natural substrates.

Despite these broader trends, specific and detailed research findings concerning the inhibitory profiles of this compound derivatives on enzymes such as kynurenine-3-monooxygenase, matrix metalloproteinases, or prolyl oligopeptidase are not available in the reviewed literature. Consequently, the creation of a data table detailing such inhibitory activities is not possible at this time. Further focused biochemical screening and mechanistic studies are required to elucidate the full spectrum of enzymatic targets for this particular class of compounds and to quantify their inhibitory potency beyond the well-documented effects on carbonic anhydrases.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

A thorough investigation into the chemical compound this compound indicates a notable absence of detailed structure-activity relationship (SAR) studies in publicly accessible scientific literature. While the broader class of benzoic acid and keto-acid derivatives has been the subject of extensive research for various therapeutic targets, specific and systematic exploration of the this compound scaffold and its analogues appears to be limited. Consequently, a comprehensive article detailing its SAR, pharmacophore mapping, rational design, and stereochemical influences as per the requested structured outline cannot be generated with the currently available data.

The field of medicinal chemistry heavily relies on SAR studies to understand how specific structural features of a molecule contribute to its biological activity. This involves the systematic modification of a lead compound and the subsequent evaluation of the biological potency and selectivity of the resulting analogues. Such studies are crucial for the rational design of more effective and safer therapeutic agents.

While general principles of SAR for benzoic acid derivatives are known, for instance, how substitutions on the phenyl ring can modulate activity, these cannot be directly and accurately extrapolated to the specific scaffold of this compound without dedicated research on this compound and its close analogues. The unique arrangement of the phenyl ring, the keto-acid linker, and the benzoic acid moiety in this particular structure would likely result in a distinct SAR profile.

Similarly, pharmacophore mapping, a computational technique to identify the essential three-dimensional arrangement of functional groups required for biological activity, is contingent on having a set of active and inactive molecules with a common structural framework. Without sufficient data on the biological activity of a series of this compound derivatives, a reliable pharmacophore model cannot be developed.

The process of rational design and the synthesis of optimized analogues are direct applications of SAR data. Iterative design cycles, where SAR findings guide the synthesis of new and improved compounds, and the exploration of bioisosteric replacements or scaffold variations are hallmarks of a mature drug discovery program. The lack of foundational SAR studies for this compound means that detailed examples of such optimization strategies are not available in the literature.

Furthermore, while the influence of stereochemistry is a critical aspect of drug design for chiral molecules, and keto-acids can exist as tautomers or possess chiral centers upon reduction, specific studies on the stereochemical influences on the biological activity of this compound derivatives have not been identified.

Structure Activity Relationship Sar Studies and Molecular Design

Stereochemical Influences on Biological Activity

Enantiomeric and Diastereomeric Relationships in Activity Profiles

The carbon atom alpha to the carbonyl group in 4-(2-Oxo-2-phenylacetyl)benzoic acid is a prochiral center. Substitution at this position would introduce a chiral center, leading to the existence of enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

While no direct studies on the enantiomers of substituted this compound derivatives have been reported, the critical role of stereochemistry is well-established for many biologically active α-aryl ketones. It is highly probable that the (R)- and (S)-enantiomers of a chiral derivative would exhibit different potencies and possibly even different pharmacological effects. One enantiomer may fit optimally into a binding site, while the other may have a weaker interaction or interact with a different target altogether.

The potential for racemization at the α-carbon under acidic or basic conditions is a critical consideration, as this could lead to a loss of stereospecific activity researchgate.net.

A hypothetical study on a chiral derivative, for instance, 4-(1-Methyl-2-oxo-2-phenylacetyl)benzoic acid, would be expected to show significant differences in the biological activity of its enantiomers, as summarized in the following table.

| Enantiomer | Hypothetical Biological Activity | Rationale |

| (R)-4-(1-Methyl-2-oxo-2-phenylacetyl)benzoic acid | Potentially higher affinity for a specific biological target. | The specific 3D arrangement of the methyl, phenyl, and keto-benzoic acid groups may allow for optimal interactions (e.g., hydrophobic, hydrogen bonding) within a chiral binding pocket. |

| (S)-4-(1-Methyl-2-oxo-2-phenylacetyl)benzoic acid | Potentially lower affinity or inactivity at the same target. | The alternative stereochemistry may result in steric clashes or suboptimal positioning of key interacting groups within the target's binding site. |

Stereoselective Synthesis for SAR Refinement

To accurately probe the structure-activity relationships of chiral derivatives of this compound, the development of stereoselective synthetic methods is paramount. Access to enantiomerically pure compounds allows for the unambiguous determination of the activity of each stereoisomer, which is a critical step in drug discovery and molecular design.

The synthesis of chiral α-aryl ketones is a well-explored area of organic chemistry, and several modern catalytic methods could be adapted for the stereoselective synthesis of derivatives of the target compound. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

Recent advances in catalysis provide several potential routes for the enantioselective synthesis of α-chiral ketones:

Photoredox/Nickel-Catalyzed Cross-Coupling: This method can be used for the enantioconvergent acyl cross-coupling of carboxylic acid derivatives with racemic secondary organotrifluoroborates, yielding enolizable chiral α-aryl ketones with good enantioselectivity nih.gov.

Cobalt-Catalyzed Semipinacol Rearrangement: A highly enantioselective cobalt-catalyzed rearrangement of α,α-diarylallylic alcohols can provide access to enantioenriched α-aryl ketones researchgate.net.

Palladium and Nickel-Catalyzed α-Arylation: The use of chiral bisphosphine ligands, such as difluorphos, in combination with palladium or nickel catalysts enables the highly enantioselective α-arylation of ketones with aryl triflates nih.govacs.org.

Copper(I)-Catalyzed α-Arylation: A novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides has been shown to effectively catalyze the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones acs.org.

The application of such methods would enable the synthesis of specific enantiomers of α-substituted derivatives of this compound, allowing for a precise evaluation of their biological activities and the refinement of SAR models.

Research Applications and Broader Scientific Relevance

Utility as Precursors and Intermediates in Complex Organic Synthesis

There is a significant lack of specific, documented evidence for the use of 4-(2-Oxo-2-phenylacetyl)benzoic acid as a precursor or intermediate in complex organic synthesis.

Building Blocks for Polycyclic and Heterocyclic Systems

No specific examples or methodologies have been found in the scientific literature detailing the use of this compound for the synthesis of polycyclic or heterocyclic systems. While 2-acylbenzoic acids, in general, are recognized as versatile starting materials for the construction of various heterocyclic scaffolds, the specific reactivity and synthetic utility of this particular compound remain undocumented.

Potential Applications in Material Science and Polymer Chemistry

There is no available research to suggest that this compound has been investigated for applications in material science or polymer chemistry. The presence of a carboxylic acid and a ketone functional group could theoretically allow for its use as a monomer in polymerization reactions; however, no such studies have been published.

Development of Chemical Probes for Biological System Interrogation

The potential of this compound as a chemical probe for studying biological systems has not been explored in the available scientific literature.

Tools for Unraveling Biological Pathways and Target Identification

No studies have been identified that utilize this compound to investigate biological pathways or for the identification of biological targets. While related compounds containing the phenylglyoxal (B86788) group are known to react with arginine residues in proteins, making them useful as chemical probes, no such application has been reported for this specific molecule.

Inducers or Inhibitors for Cellular Process Studies

There is no information available to indicate that this compound has been used as an inducer or inhibitor in the study of cellular processes.

Advancements in Agricultural Sciences

No research has been found that connects this compound to any advancements in agricultural sciences. While other benzoic acid derivatives have been investigated for their roles as plant growth regulators, there is no evidence to suggest that this compound has been studied for similar purposes.

Chemical Pruning Agents and Crop Management Tools

Information regarding the use of this compound as a chemical pruning agent or crop management tool is not available in the reviewed scientific literature.

Environmental Impact and Biological Selectivity in Agricultural Applications

Data concerning the environmental impact and biological selectivity of this compound in agricultural settings are not present in the available research.

Future Directions and Emerging Research Avenues for 4 2 Oxo 2 Phenylacetyl Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI and ML in the context of 4-(2-Oxo-2-phenylacetyl)benzoic acid include:

Predictive Modeling: AI models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of compounds with novel mechanisms of action.

Retrosynthetic Analysis: AI-powered tools can assist in planning more efficient and cost-effective synthetic pathways for this compound and its analogs. ijsetpub.com

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Toxicology | Early identification of potential adverse effects, reducing late-stage failures. |

| Virtual Screening | High-throughput screening of virtual libraries to identify new lead compounds. |

| Reaction Optimization | Improving reaction yields and reducing byproducts in the synthesis process. |

The adoption of these in silico methods is anticipated to significantly reduce the time and resources required for drug discovery and development, making the process more efficient and sustainable. researchgate.netnih.gov

Development of Sustainable and Green Synthetic Methodologies

In line with the growing global focus on environmental responsibility, the development of sustainable and green synthetic methodologies for this compound is a critical future direction. The principles of green chemistry aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Future research in this area will likely focus on:

Flow Chemistry: The use of microreactor technology can enable safer, more efficient, and scalable synthesis of this compound and its derivatives. beilstein-journals.orgresearchgate.net Flow chemistry offers precise control over reaction parameters, leading to higher yields and purity. beilstein-journals.org

Biocatalysis: Employing enzymes as catalysts can offer highly selective and environmentally benign alternatives to traditional chemical catalysts.

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as lignin-derived benzoic acid derivatives, could provide a more sustainable route to the synthesis of this compound. rsc.org

Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, will be a key aspect of developing more environmentally friendly synthetic processes.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Chemicals | Replacing toxic reagents and solvents with less hazardous alternatives. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

These green and sustainable approaches will not only reduce the environmental footprint of producing this compound but also contribute to a safer and more cost-effective manufacturing process. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While the current understanding of the biological activity of this compound may be centered on specific targets, future research will undoubtedly explore its potential in new therapeutic areas. A deeper investigation into its mechanism of action could reveal novel biological targets and pathways.

Potential future research directions include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct molecular targets of this compound within the cell.

Phenotypic Screening: Employing high-content screening approaches to assess the effects of the compound on various cellular models of disease, potentially uncovering unexpected therapeutic applications.

Drug Repurposing: Investigating the efficacy of this compound in diseases beyond its initial scope of research, a strategy that can accelerate the path to clinical use.

| Therapeutic Area | Potential Rationale for Investigation |

| Oncology | Many small molecules with similar structural motifs exhibit anti-cancer properties. nih.gov |

| Inflammatory Diseases | The benzoic acid moiety is present in some anti-inflammatory drugs. nih.gov |

| Neurodegenerative Disorders | Exploration of its effects on pathways implicated in neurodegeneration. |

The discovery of new biological targets and therapeutic indications will broaden the potential applications of this compound and its derivatives.

Advanced Analytical Techniques for In Vivo Tracking and Metabolite Identification (within academic context)

Understanding the fate of this compound in a biological system is crucial for its development as a therapeutic agent. Advanced analytical techniques are essential for in vivo tracking and the identification of its metabolites.

Future academic research in this domain will likely involve:

High-Resolution Mass Spectrometry: Techniques like UHPLC-Q-Exactive Orbitrap MS can be used to identify and characterize metabolites in various biological matrices, such as plasma, urine, and feces. mdpi.com

Imaging Mass Spectrometry: This technology can provide spatial information on the distribution of the parent compound and its metabolites within tissues, offering insights into target engagement and potential off-target effects.

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound can facilitate its detection and quantification in complex biological samples.

| Analytical Technique | Information Gained |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of the parent compound and its metabolites in biological fluids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites. |

| Positron Emission Tomography (PET) | Non-invasive in vivo imaging of the compound's distribution and target binding. |

A comprehensive understanding of the metabolic profile and biodistribution of this compound is fundamental for its preclinical and potential clinical development. mdpi.com

Collaborative Research for Translating Basic Discoveries into Applied Technologies

The successful translation of basic scientific discoveries related to this compound into tangible applications will require a multidisciplinary and collaborative approach. Bridging the gap between academic research and industrial development is paramount for realizing the full potential of this compound.

Future efforts should focus on fostering collaborations between:

Academia and Industry: Partnerships between universities and pharmaceutical companies can facilitate the sharing of resources, expertise, and a more direct path to commercialization.

Chemists and Biologists: Close collaboration between synthetic chemists who can design and create new analogs and biologists who can evaluate their efficacy and mechanism of action is essential.

Computational Scientists and Experimentalists: Integrating computational modeling with experimental validation can create a more efficient and informed drug discovery and development pipeline.

| Collaborative Partnership | Key Objective |

| University-Pharmaceutical Company | Licensing of promising compounds for further development and clinical trials. |

| Interdepartmental Academic Collaboration | Combining expertise in synthesis, pharmacology, and toxicology to conduct comprehensive preclinical studies. |

| International Research Consortia | Pooling global resources and data to address complex scientific challenges related to the compound. |

By fostering a collaborative ecosystem, the scientific community can accelerate the translation of promising research findings on this compound into innovative technologies and therapies that can benefit society.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Oxo-2-phenylacetyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or ester hydrolysis under controlled conditions. Key reagents include potassium permanganate (oxidation) and sodium methoxide (nucleophilic substitution) . Temperature (60–80°C) and solvent polarity (DMF or ethanol) critically affect reaction kinetics and byproduct formation. For example, using DMF with potassium carbonate at room temperature yields 95% purity (after recrystallization) . Always monitor reaction progress via TLC or HPLC.

Q. How can researchers safely handle and mitigate toxicity risks associated with this compound?

- Methodological Answer :

- Exposure Control : Use fume hoods with ≥6 air changes/hour to prevent inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), safety goggles, and lab coats are mandatory. Avoid skin contact due to H315 (skin irritation) and H319 (eye damage) hazards .

- Emergency Protocols : For accidental ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with water for ≥15 minutes .

Q. What spectroscopic techniques are most effective for structural characterization of this benzoic acid derivative?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–200 ppm). The ketone (2-oxo) and phenylacetyl moieties show distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 281.08) and fragmentation pathways .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3000 cm (carboxylic acid O-H) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter the compound’s reactivity and biological activity?

- Methodological Answer :

- Fluorination : Introducing a fluorine atom at the phenyl ring (e.g., 4-(2-fluorophenyl) analogs) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. This also improves metabolic stability in pharmacokinetic studies .

- Methoxy Groups : Methoxy substituents (e.g., 2-methoxybenzoate derivatives) alter π-π stacking interactions, as seen in crystallographic studies (dihedral angles ~86° between aromatic rings) .

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate substituent effects with IC values. Derivatives with cyano groups show enhanced binding to cyclooxygenase-2 .

Q. How should researchers address contradictions in reported toxicity data across studies?

- Methodological Answer :

- Data Reconciliation : Compare test models (e.g., rodent vs. human cell lines) and exposure durations. For instance, acute oral toxicity (LD >2000 mg/kg in rats) may conflict with in vitro cytotoxicity (IC = 50 µM in HepG2 cells) due to metabolic differences .

- Dose-Response Analysis : Conduct tiered testing: start with OECD-compliant assays (e.g., Ames test for mutagenicity), followed by organ-specific toxicity profiling using 3D cell cultures .

Q. What experimental strategies optimize photolytic stability for applications in light-sensitive drug delivery systems?

- Methodological Answer :

- Photolysis Studies : Exclude UV light during storage (use amber vials). For controlled degradation, irradiate with 365 nm UV and monitor via HPLC. Phenacyl ester analogs degrade into carboxylic acids under neutral conditions, useful for prodrug activation .

- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide nanoparticles) to extend shelf life .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2). QSAR models correlate logP values (calculated via ChemAxon) with membrane permeability .

- ADMET Prediction : Software like SwissADME estimates bioavailability (%F >30% for derivatives with ≤3 H-bond donors) and CYP450 inhibition risks .

Q. What chromatographic methods effectively separate and quantify this compound from complex reaction mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 20 min, flow rate 1 mL/min. Retention time ~12.5 min .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor using electron ionization (70 eV) and compare with NIST library spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.